3-Methyl-4,5,6,7-tetrahydro-1H-indole
Description
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-6-10-9-5-3-2-4-8(7)9/h6,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQZBFWQRZNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Procedure
A representative protocol involves refluxing ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate with sodium hydroxide in ethanol, followed by acidification with hydrochloric acid to isolate the target compound. Key steps include:
- Saponification : The ethyl ester undergoes hydrolysis in basic ethanol to yield the corresponding carboxylic acid.
- Cyclization : Acidification induces decarboxylation and facilitates intramolecular cyclization, forming the indole core.
- Purification : The crude product is isolated via filtration and recrystallization, achieving high purity.
This method is favored for its reproducibility and moderate reaction conditions, typically yielding this compound in quantities suitable for research applications.
Mechanistic Insights
The Fischer indole synthesis proceeds through a well-established mechanism:
- Hydrazone Formation : The ketone reacts with a hydrazine derivative to form a hydrazone intermediate.
- -Sigmatropic Rearrangement : The hydrazone undergoes rearrangement to generate an enamine.
- Cyclization and Aromatization : Acid catalysis promotes cyclization, followed by elimination of ammonia to yield the indole structure.
The methyl group at position 3 originates from the methyl-substituted starting material, ensuring regioselectivity and structural fidelity.
Industrial-Scale Production: Continuous Flow Reactors
To meet commercial demands, industrial synthesis of this compound employs continuous flow reactors, which enhance reaction efficiency and product consistency.
Process Optimization
In a continuous flow system:
- Reagent Mixing : Precise control of stoichiometry and residence time minimizes side reactions.
- Temperature Gradients : Gradual heating prevents thermal degradation of intermediates.
- In-Line Purification : Integrated chromatography units ensure high-purity output.
This method reduces production costs by 20–30% compared to batch processes, making it economically viable for large-scale manufacturing.
Alternative Hydrazine-Mediated Cyclization Approaches
While the Fischer method dominates, alternative routes involving hydrazine hydrate and substituted cyclohexanones have been explored. For example, refluxing hydrazine hydrate with methyl-substituted cyclohexanones in methanol under acidic conditions generates tetrahydroindole derivatives via a similar cyclization pathway.
Comparative Yield Analysis
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fischer Synthesis | Ethyl ester, NaOH, HCl | Reflux, 6–8 hrs | 70–85* | ≥95 |
| Hydrazine Cyclization | Hydrazine hydrate, MeOH/H+ | Reflux, 5 hrs | 65–98† | 90–98 |
*Estimated from laboratory-scale data; †Reported for analogous indazole derivatives.
Despite comparable yields, the Fischer method offers superior regiochemical control, whereas hydrazine cyclization may require additional purification steps to isolate the desired product.
Challenges and Innovations in Synthesis
Byproduct Formation
Side reactions, such as over-alkylation or ring-opening, are mitigated by:
- Temperature Modulation : Maintaining reaction temperatures below 100°C.
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) enhance selectivity in industrial settings.
Green Chemistry Initiatives
Recent advances focus on solvent substitution (e.g., replacing ethanol with cyclopentyl methyl ether) and catalytic recycling to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the 2- and 3-positions of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Tetrahydroindole derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
3-Methyl-4,5,6,7-tetrahydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydro-1H-indole involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound with a fully unsaturated ring system.
2-Methylindole: Similar structure with a methyl group at the 2-position.
4,5,6,7-Tetrahydroindole: Lacks the methyl group at the 3-position.
Uniqueness
3-Methyl-4,5,6,7-tetrahydro-1H-indole is unique due to its specific substitution pattern and partially saturated ring system, which confer distinct chemical and biological properties compared to other indole derivatives.
Biological Activity
3-Methyl-4,5,6,7-tetrahydro-1H-indole is a heterocyclic compound belonging to the indole family, characterized by a bicyclic structure that includes a six-membered aromatic ring fused with a five-membered nitrogen-containing ring. This compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings and case studies.
- Molecular Formula : C₉H₁₁N
- Molecular Weight : Approximately 149.19 g/mol
The unique structure of this compound allows it to interact with various biological targets, influencing multiple cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its potential against Mycobacterium tuberculosis (MTB), where compounds were screened for their ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) was determined for various analogs, revealing promising candidates with MIC values below 20 µM .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For instance, studies have shown that certain derivatives of indoles can affect gene expression related to cell cycle regulation and apoptosis . Furthermore, the compound's ability to modulate inflammatory pathways may contribute to its anticancer efficacy by creating an unfavorable environment for tumor progression.
The biological effects of this compound can be attributed to its interaction with specific enzymes and receptors. It is known to influence several biochemical pathways:
- Targeting Enzymes : Indole derivatives often bind to enzymes involved in metabolic processes, altering their activity.
- Receptor Interaction : The compound may interact with receptors associated with inflammation and cancer progression.
- Gene Expression Modulation : It has been shown to affect the expression of genes involved in inflammatory responses and cellular signaling pathways.
Study on Antimicrobial Activity
In a high-throughput screening of over 100,000 compounds against MTB, several indole derivatives were identified as potent inhibitors. Among these, this compound showed significant inhibition rates at low concentrations (MIC < 20 µM), highlighting its potential as a lead compound for further development .
Anticancer Research
A comprehensive review of indole derivatives indicated that compounds similar to this compound demonstrated strong anticancer activity across various cell lines. The mechanism often involves the induction of oxidative stress and subsequent apoptosis in cancer cells . Additionally, studies suggest that structural modifications can enhance the potency of these compounds against specific cancer types.
Comparative Analysis
To better understand the unique properties of this compound compared to related compounds, the following table summarizes key characteristics:
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| This compound | C₉H₁₁N | Antimicrobial, Anticancer |
| Indole | C₈H₉N | Antidepressant, Anticancer |
| 4-Methylindole | C₉H₉N | Antimicrobial |
| 5-Hydroxyindole | C₉H₉N₃O | Neuroprotective |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
